molecular formula C26H21N5O3S B12152379 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12152379
M. Wt: 483.5 g/mol
InChI Key: SVVFVTHXISLSAU-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, triazole, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as furan-2-carboxylic acid hydrazide, which is then subjected to cyclization reactions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include various substituted triazoles, pyridines, and furan derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and pyridine rings can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways . The furan and phenoxyphenyl groups contribute to the compound’s overall stability and binding affinity .

Properties

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H21N5O3S/c32-24(28-20-8-10-22(11-9-20)34-21-5-2-1-3-6-21)18-35-26-30-29-25(19-12-14-27-15-13-19)31(26)17-23-7-4-16-33-23/h1-16H,17-18H2,(H,28,32)

InChI Key

SVVFVTHXISLSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

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